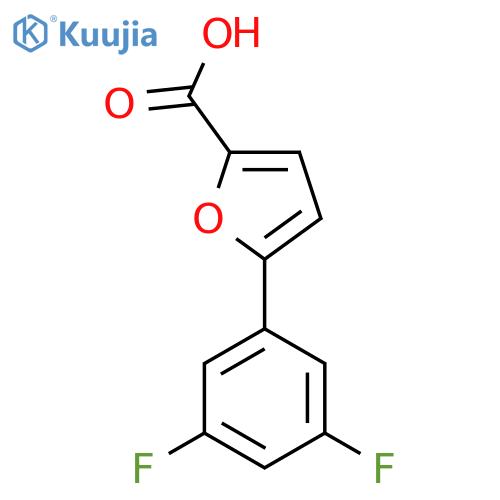

Cas no 1094322-50-5 (5-(3,5-Difluorophenyl)furan-2-carboxylic acid)

1094322-50-5 structure

商品名:5-(3,5-Difluorophenyl)furan-2-carboxylic acid

5-(3,5-Difluorophenyl)furan-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(3,5-Difluorophenyl)-2-furancarboxylic acid

- 5-(3,5-difluorophenyl)furan-2-carboxylic acid

- EN300-6486306

- 1094322-50-5

- CS-0256414

- 5-(3,5-Difluorophenyl)furan-2-carboxylic acid

-

- インチ: 1S/C11H6F2O3/c12-7-3-6(4-8(13)5-7)9-1-2-10(16-9)11(14)15/h1-5H,(H,14,15)

- InChIKey: HUYZEVMNBVXIRL-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=C(C=1)C1=CC=C(C(=O)O)O1)F

計算された属性

- せいみつぶんしりょう: 224.02850037g/mol

- どういたいしつりょう: 224.02850037g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

5-(3,5-Difluorophenyl)furan-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6486306-5.0g |

5-(3,5-difluorophenyl)furan-2-carboxylic acid |

1094322-50-5 | 95% | 5g |

$2028.0 | 2023-05-31 | |

| Enamine | EN300-6486306-0.25g |

5-(3,5-difluorophenyl)furan-2-carboxylic acid |

1094322-50-5 | 95% | 0.25g |

$347.0 | 2023-05-31 | |

| 1PlusChem | 1P028PQT-10g |

5-(3,5-difluorophenyl)furan-2-carboxylicacid |

1094322-50-5 | 95% | 10g |

$3779.00 | 2023-12-26 | |

| 1PlusChem | 1P028PQT-250mg |

5-(3,5-difluorophenyl)furan-2-carboxylicacid |

1094322-50-5 | 95% | 250mg |

$491.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327084-100mg |

5-(3,5-Difluorophenyl)-2-furancarboxylic acid |

1094322-50-5 | 98% | 100mg |

¥5200.00 | 2024-08-09 | |

| Enamine | EN300-6486306-1.0g |

5-(3,5-difluorophenyl)furan-2-carboxylic acid |

1094322-50-5 | 95% | 1g |

$699.0 | 2023-05-31 | |

| 1PlusChem | 1P028PQT-5g |

5-(3,5-difluorophenyl)furan-2-carboxylicacid |

1094322-50-5 | 95% | 5g |

$2569.00 | 2023-12-26 | |

| 1PlusChem | 1P028PQT-100mg |

5-(3,5-difluorophenyl)furan-2-carboxylicacid |

1094322-50-5 | 95% | 100mg |

$350.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327084-250mg |

5-(3,5-Difluorophenyl)-2-furancarboxylic acid |

1094322-50-5 | 98% | 250mg |

¥9363.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327084-500mg |

5-(3,5-Difluorophenyl)-2-furancarboxylic acid |

1094322-50-5 | 98% | 500mg |

¥11793.00 | 2024-08-09 |

5-(3,5-Difluorophenyl)furan-2-carboxylic acid 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1094322-50-5 (5-(3,5-Difluorophenyl)furan-2-carboxylic acid) 関連製品

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量